

# Meta-analysis of Arhalofenate Clinical Trial Data: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Arhalofenate**

Cat. No.: **B1666086**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Arhalofenate** is an investigational drug that has been evaluated for the treatment of gout and has potential applications in non-alcoholic steatohepatitis (NASH). It is characterized by a dual mechanism of action, functioning as both a uricosuric agent to lower serum uric acid (sUA) levels and as an anti-inflammatory agent. This guide provides a meta-analysis of available clinical trial data for **Arhalofenate**, comparing its performance against other therapeutic alternatives and detailing the experimental protocols of key studies.

## Arhalofenate for Gout

**Arhalofenate** has been primarily studied for its potential to manage gout by simultaneously lowering serum uric acid levels and reducing the incidence of gout flares, a significant unmet need in gout therapy.

## Mechanism of Action in Gout

**Arhalofenate**'s dual functionality in treating gout stems from two distinct molecular actions:

- Uricosuric Effect: It inhibits the urate transporter 1 (URAT1) in the proximal tubules of the kidneys. This inhibition blocks the reabsorption of uric acid, leading to increased urinary excretion and a subsequent reduction in serum uric acid levels.[1][2]

- Anti-inflammatory Effect: **Arhalofenate**'s active metabolite, **arhalofenate** acid, exhibits anti-inflammatory properties by activating AMP-activated protein kinase (AMPK) signaling.[3][4] This activation helps to suppress the inflammatory cascade triggered by monosodium urate (MSU) crystals, which is the underlying cause of gout flares. **Arhalofenate** is also known to be a peroxisome proliferator-activated receptor gamma (PPAR $\gamma$ ) modulator, which may contribute to its anti-inflammatory effects.[2]

The following diagram illustrates the proposed signaling pathway for **Arhalofenate**'s anti-inflammatory action.

[Click to download full resolution via product page](#)

### Arhalofenate's Dual Mechanism of Action in Gout

## Clinical Trial Data and Performance Comparison

The efficacy and safety of **Arhalofenate** in gout have been evaluated in Phase IIb clinical trials. The data below summarizes the key findings in comparison to standard gout therapies.

| Treatment Group                        | N | Flare Incidence (Flares/Patient ) | Percentage Reduction vs. Allopurinol | P-value vs. Allopurinol |
|----------------------------------------|---|-----------------------------------|--------------------------------------|-------------------------|
| Arhalofenate 800 mg                    | - | 0.66                              | 46%                                  | 0.0056                  |
| Arhalofenate 600 mg                    | - | 1.04                              | 16%                                  | 0.37                    |
| Allopurinol 300 mg                     | - | 1.24                              | -                                    | -                       |
| Allopurinol 300 mg + Colchicine 0.6 mg | - | 0.40                              | -                                    | -                       |
| Placebo                                | - | 1.13                              | -                                    | -                       |

Data from NCT02063997. Flare incidence is the number of flares divided by the time of exposure.[5][6]

| Treatment Group                        | N | Mean % Change in SUA from Baseline | P-value vs. Placebo |
|----------------------------------------|---|------------------------------------|---------------------|
| Arhalofenate 800 mg                    | - | -16.5%                             | <0.0001             |
| Arhalofenate 600 mg                    | - | -12.5%                             | 0.001               |
| Allopurinol 300 mg                     | - | -28.8%                             | -                   |
| Allopurinol 300 mg + Colchicine 0.6 mg | - | -24.9%                             | -                   |
| Placebo                                | - | -0.9%                              | -                   |

Data from NCT02063997.[\[5\]](#)[\[6\]](#)

| Treatment Group                        | N  | Mean % Change in sUA from Baseline | % of Patients Achieving sUA <6 mg/dL | % of Patients Achieving sUA <5 mg/dL |
|----------------------------------------|----|------------------------------------|--------------------------------------|--------------------------------------|
| Arhalofenate 800 mg + Febuxostat 80 mg | 16 | -63%                               | 100%                                 | 93%                                  |
| Arhalofenate 800 mg + Febuxostat 40 mg | 16 | -55%                               | -                                    | -                                    |
| Arhalofenate 600 mg + Febuxostat 80 mg | 16 | -54%                               | -                                    | -                                    |

Data from NCT02252835.

## Experimental Protocols of Key Clinical Trials

- Study Design: A 12-week, randomized, double-blind, placebo- and active-controlled Phase IIb study.[\[5\]](#)[\[6\]](#)
- Patient Population: 239 patients with a history of gout ( $\geq 3$  flares in the past year) and serum uric acid levels between 7.5 and 12 mg/dL.[\[5\]](#)
- Treatment Arms:
  - **Arhalofenate** 600 mg once daily
  - **Arhalofenate** 800 mg once daily
  - Allopurinol 300 mg once daily
  - Allopurinol 300 mg + Colchicine 0.6 mg once daily
  - Placebo once daily

- Primary Outcome: Incidence of gout flares over 12 weeks.[5]
- Secondary Outcome: Change in serum uric acid levels from baseline.[5]



[Click to download full resolution via product page](#)

#### Experimental Workflow for NCT02063997

- Study Design: An open-label, two-cohort Phase II study.[1]
- Patient Population: 32 patients with gout and hyperuricemia.
- Treatment Protocol:
  - Cohort 1: **Arhalofenate** 600 mg for 2 weeks, followed by sequential 1-week co-administration of febuxostat 80 mg and then 40 mg. Febuxostat 40 mg was continued alone for the final 2 weeks.
  - Cohort 2: **Arhalofenate** 800 mg for 2 weeks, followed by sequential 1-week co-administration of febuxostat 40 mg and then 80 mg. Febuxostat 80 mg was continued alone for the final 2 weeks.

- Primary Outcome: Change in serum uric acid levels.
- Secondary Outcomes: Pharmacokinetics and safety of the combination therapy.



[Click to download full resolution via product page](#)

Experimental Workflow for NCT02252835

## Arhalofenate for Non-Alcoholic Steatohepatitis (NASH)

As of the current analysis, there is a lack of published clinical trial data for **Arhalofenate** in the treatment of non-alcoholic steatohepatitis (NASH). The investigation of **Arhalofenate** for NASH

appears to be in a preclinical or early exploratory phase.

## Rationale for Investigation in NASH

The potential utility of **Arhalofenate** in NASH is hypothesized to be linked to its activity as a peroxisome proliferator-activated receptor gamma (PPAR $\gamma$ ) modulator. PPAR $\gamma$  is a nuclear receptor that plays a role in regulating glucose metabolism and fatty acid storage. While **Arhalofenate** itself is described as a non-agonist PPAR $\gamma$  ligand in the context of its anti-inflammatory effects in gout, its parent compound, halofenic acid, has been shown to be a selective PPAR $\gamma$  modulator with antidiabetic properties. This modulation of PPAR $\gamma$  could potentially influence the metabolic dysregulation that is a hallmark of NASH. However, without dedicated preclinical or clinical studies of **Arhalofenate** in liver disease models, its efficacy in this indication remains speculative.

## Conclusion

The meta-analysis of available clinical trial data demonstrates that **Arhalofenate** has a unique dual mechanism of action for the treatment of gout, offering both a modest reduction in serum uric acid and a significant anti-inflammatory effect that reduces gout flares.<sup>[5][6]</sup> In direct comparison, while **Arhalofenate**'s sUA lowering is less potent than allopurinol, its ability to reduce flares is superior to allopurinol alone and comparable to allopurinol with colchicine prophylaxis.<sup>[5][6]</sup> Furthermore, when combined with a xanthine oxidase inhibitor like febuxostat, **Arhalofenate** contributes to a more profound reduction in sUA levels.

For the indication of NASH, there is currently no clinical evidence to support the use of **Arhalofenate**. The therapeutic potential in this area is based on its theoretical mechanism of action as a PPAR $\gamma$  modulator, but this requires substantiation through future preclinical and clinical research.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of Arhalofenate for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. aragen.com [aragen.com]
- 6. Arhalofenate acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of Arhalofenate Clinical Trial Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666086#meta-analysis-of-arhalofenate-clinical-trial-data]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)